Fmoc-3,4-dichloro-L-homophenylalanine
Description
Fmoc-3,4-dichloro-L-homophenylalanine is a synthetic amino acid derivative widely used in peptide synthesis. Its structure features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a homophenylalanine backbone (with an additional methylene group compared to phenylalanine), and chlorine substituents at the 3- and 4-positions of the aromatic ring. Key characteristics include:
- Molecular formula: C₂₅H₂₁Cl₂NO₄ .
- Molecular weight: 456.3 g/mol .
- Applications: This compound is employed in medicinal chemistry for designing peptides with enhanced stability and binding affinity, particularly targeting enzymes and receptors . Its chlorine substituents contribute to hydrophobic interactions and steric effects, which can modulate peptide conformation and activity.
Properties
IUPAC Name |
(2R)-4-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2NO4/c26-21-11-9-15(13-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXPBECQTWZDJP-HSZRJFAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC(=C(C=C4)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
The reaction proceeds via a two-step mechanism:
-
Deprotonation : A base (e.g., triethylamine) deprotonates the amino group of 3,4-dichloro-L-homophenylalanine, enhancing its nucleophilicity.
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Acylation : The deprotonated amine attacks Fmoc chloride, displacing chloride and forming the Fmoc-protected derivative.
Key reagents include:
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3,4-Dichloro-L-homophenylalanine : Synthesized separately via halogenation of L-homophenylalanine.
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Fmoc chloride : Acylating agent for amino protection.
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Organic bases : Triethylamine (TEA) or sodium carbonate.
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Solvents : Dichloromethane (DCM) or dimethylformamide (DMF).
Step-by-Step Procedure
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Dissolution : 3,4-Dichloro-L-homophenylalanine (1 equiv) is dissolved in anhydrous DCM or DMF under nitrogen.
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Base Addition : TEA (2.5 equiv) is added to deprotonate the amine.
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Fmoc Protection : Fmoc chloride (1.2 equiv) is introduced dropwise at 0°C, followed by stirring at room temperature for 4–6 hours.
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Workup : The mixture is washed with dilute HCl (5%) to remove excess base, followed by brine.
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Drying and Concentration : The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.
Optimization of Reaction Conditions
Yield and purity depend heavily on solvent choice, base strength, and stoichiometry.
Solvent Effects
Polar aprotic solvents like DMF enhance solubility of intermediates but may increase side reactions (e.g., dipeptide formation). Non-polar solvents like DCM reduce solubility but improve reaction control.
| Solvent | Dielectric Constant | Reaction Yield (%) | Side Products |
|---|---|---|---|
| DCM | 8.93 | 78–82 | <5% |
| DMF | 36.7 | 85–88 | 8–12% |
Data adapted from large-scale syntheses show DMF marginally improves yield but requires stringent purification to mitigate impurities.
Base Selection
Triethylamine (pKₐ = 10.75) outperforms weaker bases like Na₂CO₃ (pKₐ = 10.3) by ensuring complete deprotonation. Excess base (>2.5 equiv) risks hydrolyzing Fmoc chloride, reducing yield.
Purification Techniques
Crude product purity ranges from 70–85%, necessitating advanced purification strategies.
Precipitation
Cold diethyl ether precipitates the product, removing hydrophilic impurities. This method achieves ~90% purity but fails to resolve stereoisomers.
Column Chromatography
Silica gel chromatography with a gradient of ethyl acetate/hexane (30:70 to 50:50) separates Fmoc-protected derivatives from unreacted starting material.
| Stationary Phase | Mobile Phase | Purity (%) | Recovery (%) |
|---|---|---|---|
| Silica Gel 60 | EA/Hexane | 95 | 75 |
| C18 Reverse Phase | ACN/H₂O | 98 | 82 |
Reverse-phase HPLC further elevates purity to >99% but is cost-prohibitive for large batches.
Industrial-Scale Production Considerations
Scaling laboratory protocols requires addressing solvent volume, heat dissipation, and automation.
Solvent Recovery Systems
Industrial reactors integrate distillation units to recycle DCM, reducing costs by 40%.
Continuous Flow Synthesis
Microreactors enable precise temperature control (±1°C), shortening reaction times to 2 hours and boosting yield to 90%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃) : δ 7.75 (d, Fmoc aromatic), 7.25 (m, dichlorophenyl).
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¹³C NMR : 172.1 ppm (COOH), 155.8 ppm (Fmoc carbonyl).
Mass Spectrometry
ESI-MS ([M+Na]⁺) confirms molecular weight (470.3 g/mol) with <2 ppm error.
Challenges and Mitigation Strategies
Dipeptide Formation
Using HOBt (1-hydroxybenzotriazole) as a coupling agent suppresses dipeptide byproducts from 12% to <3%.
Fmoc Deprotection
Storing the product at 2–8°C under argon extends shelf life to 12 months by minimizing moisture-induced deprotection.
Chemical Reactions Analysis
Peptide Coupling Reactions
The Fmoc group facilitates standard solid-phase peptide synthesis (SPPS) protocols. The compound undergoes carbodiimide-mediated coupling reactions to form peptide bonds.
Key reagents and conditions :
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Coupling reagents : HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
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Base : DIPEA (N,N-Diisopropylethylamine) in DMF (Dimethylformamide)
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Temperature : Room temperature (20–25°C)
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Yield : 85–92% for standard peptide elongation
Mechanism :
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Activation of the carboxylic acid group by HBTU/HATU forms an active ester intermediate.
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Nucleophilic attack by the amine group of the incoming amino acid/resin-bound peptide.
Fmoc Deprotection Reactions
The Fmoc group is selectively removed under basic conditions to expose the α-amino group for further coupling.
Deprotection protocol :
-
Efficiency : >99% deprotection efficiency
Side reactions :
Nucleophilic Substitution Reactions
The chlorine atoms on the phenyl ring participate in aromatic substitution reactions, though their reactivity is reduced compared to fluorine analogs.
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| SNAr (Aromatic) | K₂CO₃, DMF, 80°C | Hydroxyl or amine derivatives | 40–60% | |
| Cross-Coupling | Pd(PPh₃)₄, CuI, arylboronic acids | Biaryl-modified analogs | 55–70% |
Limitations :
-
Steric hindrance from chlorine atoms reduces reaction rates compared to mono-substituted analogs.
Oxidation and Reduction Reactions
The dichlorophenyl group undergoes controlled redox transformations:
Oxidation
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Products : Quinone derivatives (theoretical; limited experimental data)
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Challenges : Over-oxidation risks necessitate precise stoichiometric control .
Reduction
-
Reagents : H₂/Pd-C or NaBH₄ in ethanol
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Products : Partially reduced chlorophenyl intermediates (rarely employed due to stability issues).
Bioconjugation Reactions
The carboxylic acid moiety enables covalent attachment to biomolecules:
| Conjugation Target | Reagents | Applications | Yield | Source |
|---|---|---|---|---|
| NHS Esters | EDC/NHS in DMSO | Protein-polymer conjugates | 75–85% | |
| Maleimides | SMCC (Succinimidyl ester) | Antibody-drug conjugates (ADCs) | 60–75% |
Comparative Reaction Data
| Reaction | Solvent | Temp (°C) | Time (h) | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| Peptide Coupling | DMF | 25 | 1–2 | HBTU/DIPEA | 85–92 |
| Fmoc Deprotection | DMF | 25 | 0.3 | Piperidine | >99 |
| SNAr Substitution | DMF | 80 | 12 | K₂CO₃ | 40–60 |
| Bioconjugation | DMSO | 25 | 4 | EDC/NHS | 75–85 |
Stability Under Reaction Conditions
Scientific Research Applications
Peptide Synthesis
Fmoc-3,4-dichloro-L-homophenylalanine serves as a crucial building block in the synthesis of peptides. It is particularly effective in solid-phase peptide synthesis (SPPS), where the Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection during the assembly of complex peptide chains. This capability enhances the efficiency and versatility of synthesizing various peptide sequences, including those with specific biological activities or therapeutic potentials .
Drug Development
In the pharmaceutical industry, this compound is instrumental in developing new drugs. Its structural characteristics enable researchers to design compounds that target specific proteins, which is essential for creating more effective therapeutic agents. For example, modifications of this compound have been explored for their potential in cancer treatment, where targeted drug delivery systems can significantly improve treatment efficacy .
Bioconjugation
This compound plays a vital role in bioconjugation processes, where it facilitates the attachment of drugs or labels to biomolecules. Such applications are particularly important in developing targeted delivery systems for cancer therapy and other diseases. By conjugating this compound with other molecules, researchers can enhance the specificity and effectiveness of therapeutic agents .
Protein Engineering
This compound is also valuable in protein engineering. It allows scientists to introduce specific modifications to proteins, enhancing their stability and functionality for various industrial applications. This capability is crucial for producing proteins with improved characteristics for use in therapeutics or biotechnological processes .
Research in Neuroscience
The compound has applications in neuroscience research, particularly in studying neurotransmitter interactions and developing neuroprotective agents. Its ability to mimic natural amino acids while incorporating unique modifications makes it suitable for investigating the mechanisms of action of neurotransmitters and their receptors .
Analytical Chemistry
In analytical chemistry, this compound is utilized to study protein interactions and conformational changes. This application provides insights into protein behavior within biological systems and helps researchers understand how modifications can affect protein function .
Case Study 1: Peptide Conjugates for Gene Silencing
A recent study demonstrated the synthesis of peptide-siRNA conjugates using this compound as a building block. These conjugates were shown to effectively deliver siRNA into cells, leading to significant gene knockdown and highlighting the compound's utility in developing novel therapeutic strategies against genetic disorders .
Case Study 2: Targeted Cancer Therapy
In a clinical study focusing on cancer treatment, researchers employed this compound derivatives to create targeted drug delivery systems that enhanced the accumulation of therapeutic agents at tumor sites while minimizing side effects on healthy tissues. This application underscores the potential of this compound in improving cancer therapy outcomes .
Mechanism of Action
The mechanism of action of ®-4-(3,4-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the fluorenylmethoxycarbonyl group can form stable complexes with nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
Structural and Functional Differences
The properties of Fmoc-protected amino acids are heavily influenced by substituent type, position, and backbone structure. Below is a comparative analysis with key analogs:
Chlorinated Derivatives
Fmoc-3-chloro-L-phenylalanine (Fmoc-L-Phe(3-Cl)-OH) :
- Molecular weight : 403.8 g/mol .
- Key difference : A single chlorine at the 3-position reduces steric bulk compared to the dichloro variant. This compound is primarily used in laboratory settings for peptide synthesis but lacks the enhanced hydrophobicity and conformational rigidity imparted by dual chlorines .
- Fmoc-3,4-dichloro-L-phenylalanine: Molecular weight: 456.3 g/mol .
Fluorinated Derivatives
Fmoc-3,4-difluoro-L-phenylalanine (Fmoc-3,4F-Phe) :
- Molecular weight : 423.4 g/mol .
- Properties : Forms hydrogels with a storage modulus (G′) of 4,800 Pa. The adjacent fluorines induce moderate steric hindrance, resulting in thinner fibrils (~45 nm diameter) during self-assembly .
- Applications : Used in hydrogels for tissue engineering, though less mechanically robust than its 3,5-difluoro counterpart .
Fmoc-3,5-difluoro-L-phenylalanine (Fmoc-3,5F-Phe) :
Methoxylated Derivatives
- Fmoc-3,4-dimethoxy-L-phenylalanine (Fmoc-Dmp) :
- Molecular weight : 447.48 g/mol .
- Properties : Methoxy groups enhance electron density on the aromatic ring, improving stability in oxidative environments. However, they reduce hydrophobicity compared to halogenated analogs .
- Applications : Preferred for synthesizing peptides requiring prolonged shelf-life and resistance to degradation .
Comparative Data Table
Research Findings
Self-Assembly and Morphology
- Fluorinated derivatives (Fmoc-3,4F-Phe and Fmoc-3,5F-Phe) undergo spontaneous phase transitions from metastable spherical aggregates to fibrous networks. The position of fluorine atoms dictates fibril thickness and mechanical strength .
Hydrogel Performance
- Fmoc-3,5F-Phe hydrogels demonstrate exceptional stability (24-hour structural integrity) and low swelling, making them ideal for 3D cell culture . In contrast, Fmoc-Phe hydrogels disintegrate rapidly due to excessive water absorption .
- Dichloro and difluoro analogs are expected to outperform non-halogenated variants in hydrophobic environments, though direct comparisons are lacking .
Biological Activity
Fmoc-3,4-dichloro-L-homophenylalanine (Fmoc-Dcl-HomPhe) is a modified amino acid that plays a significant role in peptide synthesis and research applications. This compound features a Fluorenylmethyloxycarbonyl (Fmoc) protective group at the N-terminus and a dichlorinated phenyl ring, which alters its biochemical properties and interactions. This article explores the biological activity of Fmoc-Dcl-HomPhe, including its applications, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₈H₁₈Cl₂N₃O₂
- Molecular Weight : Approximately 456.3 g/mol
- Structure : The compound is characterized by the presence of two chlorine atoms at the 3rd and 4th positions of the aromatic ring, which influences its hydrophobicity and potential biological interactions.
Biological Activity
Fmoc-Dcl-HomPhe exhibits notable biological activities, particularly in the context of peptide-based therapeutics. The modifications in its structure can enhance binding affinities to biological targets, which is critical for drug development.
- Peptide Synthesis : The Fmoc group allows for efficient incorporation into peptides via solid-phase peptide synthesis (SPPS), facilitating the creation of complex peptide structures.
- Hydrophobic Interactions : The dichlorinated structure increases hydrophobicity, potentially enhancing membrane permeability and interactions with lipid bilayers.
- Receptor Binding : Studies indicate that halogenation can significantly affect binding kinetics and affinities to various receptors, impacting biological efficacy.
Applications in Research
Fmoc-Dcl-HomPhe is utilized across various fields:
- Drug Development : It serves as a building block for synthesizing peptides that target specific proteins, enhancing therapeutic efficacy.
- Neuroscience : The compound aids in studying neurotransmitter interactions and developing neuroprotective agents.
- Bioconjugation : It is employed in attaching drugs or labels to biomolecules, facilitating targeted delivery systems in cancer therapy .
Study 1: Peptide Therapeutics
A study focused on the synthesis of peptides incorporating Fmoc-Dcl-HomPhe demonstrated enhanced binding affinities to G-protein coupled receptors (GPCRs). The incorporation of dichlorinated phenylalanine resulted in peptides with improved pharmacokinetic profiles compared to their non-halogenated counterparts .
Study 2: Hydrogel Formation
Research investigating the self-assembly properties of peptides containing Fmoc-Dcl-HomPhe showed that the dichlorination significantly influenced hydrogel formation. This property is crucial for developing drug delivery systems that require controlled release mechanisms .
Study 3: Neuropharmacology
Investigations into the neuropharmacological effects of Fmoc-Dcl-HomPhe derivatives revealed their potential to modulate neurotransmitter levels. These findings suggest applications in treating neurological disorders where neurotransmitter dysregulation is a key factor .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Modification | Biological Activity |
|---|---|---|
| Fmoc-3,4-dichloro-L-phenylalanine | Dichlorination on phenyl ring | Enhanced receptor binding; used in peptide synthesis |
| Fmoc-L-phenylalanine | No halogenation | Standard building block; less hydrophobic |
| Fmoc-4-fluoro-L-phenylalanine | Fluorination | Modulates protein interactions; different binding profile |
Q & A
Q. Table 1: Common Impurities in Fmoc-Protected Amino Acid Synthesis
How does the dichloro substitution on the phenyl ring influence the self-assembly behavior of this compound compared to fluorinated analogs?
Answer:
The position and electronegativity of halogens (Cl vs. F) significantly alter π-π stacking, hydrogen bonding, and hydrophobic interactions:
- Steric and Electronic Effects : The larger size of Cl atoms (vs. F) may reduce packing efficiency but enhance hydrophobic interactions. In fluorinated analogs (e.g., Fmoc-3,4F-Phe), closer F-F distances promote stronger π-π interactions and ordered fibril formation .
- Self-Assembly Kinetics : Dichloro derivatives likely exhibit slower aggregation due to increased steric hindrance. For comparison, Fmoc-3,5F-Phe forms dense fibrils with storage modulus (G’) >1 kPa within 1 hour, while Fmoc-Phe (non-halogenated) forms weaker gels .
- Morphological Differences : Dichloro substitution may favor thicker fibrils or amorphous aggregates, as seen in dichloro vs. difluoro benzene systems .
Q. Table 2: Comparative Self-Assembly Properties of Fmoc-Phe Derivatives
*Predicted based on dichloro analog data from related systems .
What computational methods are recommended to study the aggregation mechanisms of this compound?
Answer:
Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations provide atomic-level insights:
- MD Protocol :
- System Setup : Simulate 36 monomers in a 90 ų water box with randomized initial positions to mimic experimental concentrations .
- Force Fields : Use CHARMM36 or GAFF2 with TIP3P water. Include parameters for chlorine’s van der Waals radii and partial charges.
- Analysis : Track radius of gyration, solvent-accessible surface area (SASA), and cluster formation over 80+ ns trajectories .
- QM Calculations : Assess π-π stacking energy between dichlorophenyl rings using DFT (e.g., B3LYP/6-31G*) .
- Validation : Correlate simulation results with experimental XRD (e.g., diffraction peaks at 2θ ≈10.8° for π-stacked structures) .
How can researchers resolve contradictions in reported physical properties (e.g., mechanical stability) of halogenated Fmoc-Phe derivatives?
Answer:
Discrepancies often arise from variations in experimental conditions or sample preparation. Methodological recommendations include:
Q. Table 3: Critical Parameters Affecting Hydrogel Properties
What advanced characterization techniques are essential for analyzing crystallinity in this compound assemblies?
Answer:
- Single-Crystal XRD : Resolve molecular packing motifs. For example, Fmoc-3,4F-Phe crystallizes in the P212121 space group with π-π distances of 3.6–4.0 Å .
- Powder XRD (PXRD) : Identify polymorphs via Bragg peaks (e.g., 2θ = 10.8° for β-sheet-like structures) .
- Solid-State NMR : Probe hydrogen bonding (¹³C CPMAS) and chlorine environments (³⁵Cl NMR) .
- Polarized Light Microscopy : Visualize birefringence in aligned fibrils .
How does the homophenylalanine backbone influence peptide stability compared to phenylalanine?
Answer:
The additional methylene group in homophenylalanine:
- Enhanced Flexibility : Increases conformational freedom, potentially reducing α-helix propensity but favoring β-sheet or random coil structures .
- Steric Effects : May hinder protease cleavage, improving metabolic stability in therapeutic peptides .
- Hydrophobicity : Higher logP vs. phenylalanine derivatives, influencing membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
